Cas no 85926-99-4 (2,3-dihydro-1H-indol-4-ol)

2,3-Dihydro-1H-indol-4-ol is a heterocyclic organic compound featuring an indole scaffold with a hydroxyl group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its partially saturated indole core enhances stability while retaining the functional versatility of aromatic systems. The hydroxyl group provides a handle for further derivatization, enabling the formation of ethers, esters, or other modified derivatives. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its balanced lipophilicity and hydrogen-bonding capacity. High-purity grades ensure consistent performance in research and industrial applications.
2,3-dihydro-1H-indol-4-ol structure
2,3-dihydro-1H-indol-4-ol structure
Product Name:2,3-dihydro-1H-indol-4-ol
CAS No:85926-99-4
MF:C8H9NO
MW:135.163161993027
MDL:MFCD09056797
CID:991213
PubChem ID:3021054
Update Time:2025-11-06

2,3-dihydro-1H-indol-4-ol Chemical and Physical Properties

Names and Identifiers

    • Indolin-4-ol
    • 1H-INDOL-4-OL,2,3-DIHYDRO-,
    • 2,3-dihydro-1H-indol-4-ol
    • indoline-4-ol
    • 4-hydroxyindolin
    • 4-HYDROXYINDOLINE
    • AC-27808
    • Q-102605
    • SCHEMBL93672
    • EINECS 288-871-5
    • MFCD09056797
    • EN300-140092
    • F8881-4591
    • 85926-99-4
    • AMY5067
    • AKOS006332494
    • p-Hydroxy-indoline
    • CHEMBL2220512
    • DTXSID50235249
    • OWWAUBQOFLVUMS-UHFFFAOYSA-N
    • MB07004
    • NS00039103
    • 2,3-Dihydro-1H-indol-4-ol;Einecs 288-871-5;4-Hydroxyindoline
    • DB-101151
    • MDL: MFCD09056797
    • Inchi: 1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-3,9-10H,4-5H2
    • InChI Key: OWWAUBQOFLVUMS-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC2=C1CCN2

Computed Properties

  • Exact Mass: 135.06800
  • Monoisotopic Mass: 135.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 1.196
  • Melting Point: 139-140 ºC
  • Boiling Point: 281 ºC
  • Flash Point: 160 ºC
  • PSA: 32.26000
  • LogP: 1.49820

2,3-dihydro-1H-indol-4-ol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,3-dihydro-1H-indol-4-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A199009223-5g
Indolin-4-ol
85926-99-4 95%
5g
$1199.88 2023-08-31
Alichem
A199009223-10g
Indolin-4-ol
85926-99-4 95%
10g
$1750.35 2023-08-31
Alichem
A199009223-25g
Indolin-4-ol
85926-99-4 95%
25g
$2916.90 2023-08-31
Chemenu
CM128985-1g
indolin-4-ol
85926-99-4 95%
1g
$303 2021-08-05
Chemenu
CM128985-5g
indolin-4-ol
85926-99-4 95%
5g
$1200 2021-08-05
TRC
I706908-10mg
indolin-4-ol
85926-99-4
10mg
$ 50.00 2022-06-04
TRC
I706908-50mg
indolin-4-ol
85926-99-4
50mg
$ 135.00 2022-06-04
TRC
I706908-100mg
indolin-4-ol
85926-99-4
100mg
$ 210.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YI088-50mg
2,3-dihydro-1H-indol-4-ol
85926-99-4 98%
50mg
200.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YI088-200mg
2,3-dihydro-1H-indol-4-ol
85926-99-4 98%
200mg
501.0CNY 2021-07-15

2,3-dihydro-1H-indol-4-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:85926-99-4)2,3-dihydro-1H-indol-4-ol
Order Number:A1231682
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:50
Price ($):337
Email:sales@amadischem.com

Additional information on 2,3-dihydro-1H-indol-4-ol

2,3-Dihydro-1H-indol-4-ol (CAS No. 85926-99-4): A Comprehensive Overview

The compound 2,3-dihydro-1H-indol-4-ol (CAS No. 85926-99-4) is a structurally unique organic molecule belonging to the indole family. Indoles are heterocyclic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole derivative in question, 2,3-dihydro-1H-indol-4-ol, features a partially hydrogenated pyrrole ring and a hydroxyl group (-OH) at the 4-position of the indole skeleton. This compound has garnered significant attention in recent years due to its potential applications in pharmaceuticals, agrochemicals, and materials science.

Recent studies have highlighted the biological activity of 2,3-dihydro-1H-indol-4-ol, particularly its role as a precursor in the synthesis of various bioactive molecules. For instance, researchers have explored its ability to act as an intermediate in the production of indole alkaloids, which are known for their pharmacological properties such as anticancer, antifungal, and anti-inflammatory activities. The compound's hydroxyl group at the 4-position plays a crucial role in its reactivity and functionalization, making it a versatile building block in organic synthesis.

The synthesis of 2,3-dihydro-1H-indol-4-ol has been optimized through various methodologies, including catalytic hydrogenation and enzymatic transformations. One notable advancement involves the use of transition metal catalysts to achieve high yields and selectivity in the hydrogenation process. These methods not only enhance the efficiency of production but also align with green chemistry principles by minimizing waste and reducing environmental impact.

In terms of applications, 2,3-dihydro-1H-indol-4-ol has shown promise in the development of novel drug candidates. For example, studies have demonstrated its potential as an antioxidant agent, capable of scavenging free radicals and mitigating oxidative stress in biological systems. Additionally, its ability to modulate cellular signaling pathways has led to investigations into its role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Recent research has also focused on the material science applications of 2,3-dihydro-1H-indol-4-ol. By incorporating this compound into polymer matrices, scientists have developed advanced materials with enhanced mechanical properties and thermal stability. These materials hold potential for use in aerospace, electronics, and biomedical devices.

The safety profile of 2,3-dihydro-1H-indol-4-ol has been extensively evaluated to ensure its suitability for various applications. Toxicological studies indicate that the compound exhibits low toxicity at therapeutic doses, making it a safe candidate for further development in pharmaceutical and agricultural sectors.

In conclusion, 2,3-dihydro-1H-indol-4-ol (CAS No. 85926-99-) is a multifaceted compound with significant potential across diverse fields. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a valuable asset in modern chemistry and biology research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:85926-99-4)2,3-dihydro-1H-indol-4-ol
A1231682
Purity:99%
Quantity:1g
Price ($):337
Email